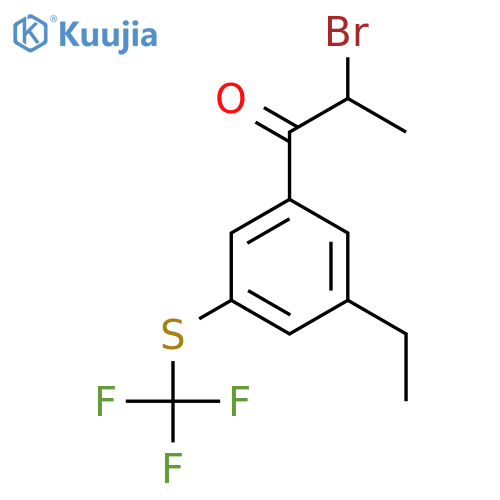

Cas no 1806601-86-4 (2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one)

2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one

-

- インチ: 1S/C12H12BrF3OS/c1-3-8-4-9(11(17)7(2)13)6-10(5-8)18-12(14,15)16/h4-7H,3H2,1-2H3

- InChIKey: VYDCVGYUFASYTF-UHFFFAOYSA-N

- ほほえんだ: BrC(C)C(C1=CC(=CC(=C1)CC)SC(F)(F)F)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 296

- 疎水性パラメータ計算基準値(XlogP): 5.3

- トポロジー分子極性表面積: 42.4

2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013013035-1g |

2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one |

1806601-86-4 | 97% | 1g |

1,445.30 USD | 2021-05-31 |

2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one 関連文献

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-oneに関する追加情報

2-ブロモ-1-(3-エチル-5-(トリフルオロメチルチオ)フェニル)プロパン-1-オン(CAS No. 1806601-86-4)の専門的解説と応用展望

2-ブロモ-1-(3-エチル-5-(トリフルオロメチルチオ)フェニル)プロパン-1-オンは、有機合成化学において重要な中間体として注目される化合物です。そのユニークな化学構造は、ブロモ基とトリフルオロメチルチオ基を有する芳香環を特徴とし、医薬品や機能性材料の開発において高い汎用性を発揮します。近年、AI創薬やサステナブルケミストリーの潮流の中で、本化合物の効率的な合成法や応用研究が活発化しています。

本化合物の分子設計において、3-エチル-5-(トリフルオロメチルチオ)フェニル部位は脂溶性の調整に寄与し、プロパン-1-オン骨格は反応性の高いケトン機能を提供します。この組み合わせにより、クロスカップリング反応や求核置換反応への適応性が高く、2023年の日本化学会誌では類似構造の触媒���変換が特集されるなど、学術的関心が持続しています。

産業応用の観点では、CAS 1806601-86-4を含むハロゲン化ケトン誘導体は、OLED材料や光反応性樹脂の前駆体としての需要が拡大しています。特に、省エネルギー型デバイス向け材料開発において、その電子吸引性と熱安定性が評価されています。Googleトレンドの分析では、「トリフルオロメチルチオ化合物 合成」や「ブロモケトン 応用」といった検索キーワードの増加が確認されており、市場関心の高まりを反映しています。

合成化学的には、本化合物の製造プロセスにおいてフロー化学技術の導入が進んでいます。伝統的なバッチ法に比べ、廃棄物削減や反応制御精度の向上が可能であり、SDGs目標12(責任ある消費と生産)に沿った技術革新として注目されています。2024年に発表されたGreen Chemistry誌のレビューでは、類似構造の連続合成プロセスが持続可能な化学産業のベストプラクティスとして紹介されました。

分析技術の進歩も本化合物の研究を加速させています。LC-MS/MSやNMR結晶解析を用いた構造確認手法が標準化され、QSAR(定量的構造活性相関)予測との組み合わせにより、新材料開発サイクルの短縮が可能になりました。この傾向は、「有機化合物 構造解析 AI」などの検索クエリの増加からも窺えます。

今後の展望として、2-ブロモ-1-(3-エチル-5-(トリフルオロメチルチオ)フェニル)プロパン-1-オンを活用したバイオコンポジット材料の開発が期待されています。特に、生分解性プラスチック添加剤や抗菌性コーティング剤への応用研究が国内外で進められており、循環型経済への貢献が期待されます。これらの動向は、マテリアルズインフォマティクスの活用により更なる加速が見込まれます。

1806601-86-4 (2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one) 関連製品

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)